REACTION_CXSMILES
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[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[CH3:7][C:8]([CH3:10])=[O:9].Cl>C1COCC1>[OH:9][C:8]([C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1)([CH3:10])[CH3:7]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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CN1C=NC=C1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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C1CCOC1
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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Cl
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Control Type
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UNSPECIFIED
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Setpoint
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5 °C
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Type
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CUSTOM
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Details
|
After stirring two hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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A 10% excess n-butylithium was added over one hour period with the reaction vessel
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Duration
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1 h
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Type
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TEMPERATURE
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Details
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being maintained at a temperature range of 5°-20° C. under nitrogen
|
Type
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ADDITION
|
Details
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The solution at the end of the addition
|
Type
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TEMPERATURE
|
Details
|
the reaction flask was then cooled to ~10° C.
|
Type
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STIRRING
|
Details
|
with stirring
|
Type
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ADDITION
|
Details
|
After the addition the solution
|
Type
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STIRRING
|
Details
|
to stir at ambient temperature one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
then poured onto ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
EXTRACTION
|
Details
|
then extracted with CH2Cl2 several times
|
Type
|
CONCENTRATION
|
Details
|
dried CH2Cl2 extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a white solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
OC(C)(C)C=1N(C=CN1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |